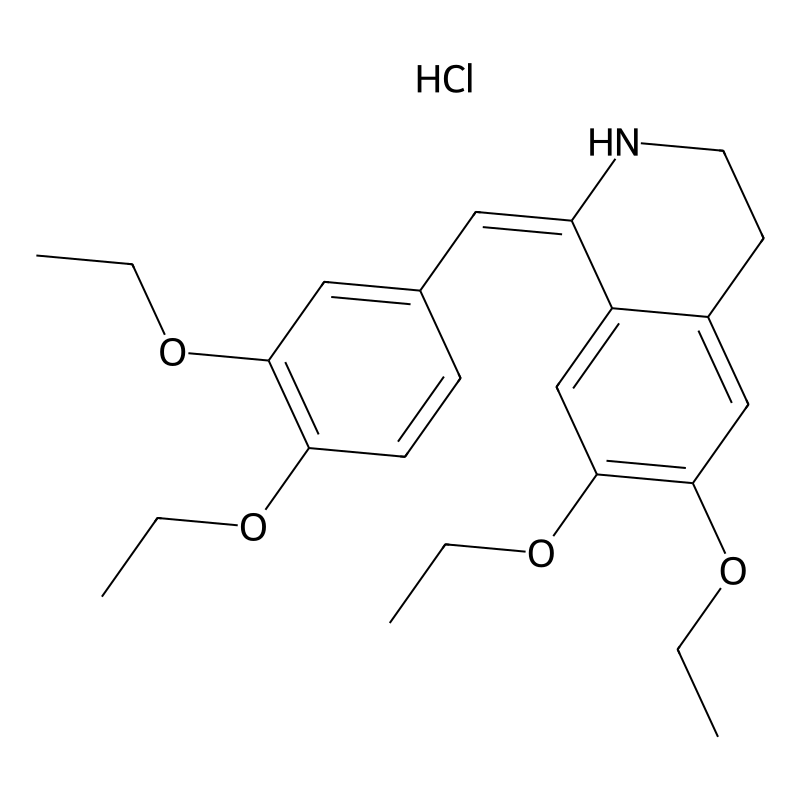

Drotaverine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Analytical Chemistry

- Development of detection methods: Researchers have investigated methods for accurately detecting and measuring DRT in various biological samples like blood plasma and tablets. These methods involve techniques like chromatography and electrochemistry [].

Pharmacology

- Mechanism of action: Studies are ongoing to elucidate the exact way DRT relaxes smooth muscles. Some theories suggest it might inhibit specific enzymes or interact with calcium channels in the muscles [].

- Effects on specific conditions: Research has explored the use of DRT for managing various conditions like biliary colic (bile duct pain) and renal colic (kidney stone pain). However, more robust studies are needed to determine its definitive role [, ].

Drotaverine hydrochloride is an antispasmodic medication primarily used to relieve smooth muscle spasms in various conditions, including gastrointestinal disorders, biliary dyskinesia, and menstrual pain. It is a synthetic derivative of benzylisoquinoline, structurally related to papaverine but exhibiting greater potency as an antispasmodic agent. The mechanism of action involves the selective inhibition of phosphodiesterase-4, which leads to increased levels of cyclic adenosine monophosphate in smooth muscle cells, resulting in muscle relaxation and vasodilation .

Drotaverine hydrochloride acts as a phosphodiesterase type 4 (PDE4) inhibitor []. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular signaling pathways. By inhibiting PDE4, drotaverine hydrochloride increases intracellular cAMP levels, leading to relaxation of smooth muscle cells []. This relaxation relieves smooth muscle spasms, providing pain relief in conditions like irritable bowel syndrome and dysmenorrhea.

Drotaverine hydrochloride exhibits notable biological activities:

- Spasmolytic Action: It effectively relaxes smooth muscle tissues in the gastrointestinal tract and other internal organs.

- Vasodilatory Effects: The drug can lower arterial blood pressure and increase cardiac output without significant autonomic nervous system effects .

- Potential Anticancer Properties: Recent studies suggest that drotaverine may exhibit cytostatic effects on certain tumor cell lines, indicating potential for further research in cancer treatment .

The synthesis of drotaverine hydrochloride typically involves several steps:

- Formation of the Isoquinoline Core: Starting from appropriate precursors, the isoquinoline structure is constructed through cyclization reactions.

- Alkylation: Alkyl groups are introduced to form the benzylisoquinoline derivative.

- Hydrochloride Salt Formation: The final step often involves the reaction with hydrochloric acid to yield drotaverine hydrochloride as a stable salt form .

Drotaverine hydrochloride is used in various medical applications:

- Gastrointestinal Disorders: Relief from abdominal pain due to spasms.

- Menstrual Pain Relief: Effective in treating dysmenorrhea.

- Labor Induction: Assists in cervical dilation during childbirth.

- Benign Prostatic Hyperplasia: Investigated for its potential benefits in managing symptoms associated with this condition .

Drotaverine hydrochloride may interact with several medications, influencing their efficacy and safety profiles. Notable interactions include:

- Atropine: May enhance anticholinergic effects.

- Nonsteroidal Anti-Inflammatory Drugs: Potential for increased gastrointestinal side effects.

- Levodopa and Diazepam: Could alter pharmacokinetics and therapeutic effects of these drugs .

It is crucial for patients to consult healthcare professionals before combining drotaverine with other medications.

Drotaverine hydrochloride shares structural and functional similarities with several other compounds. Below are some notable comparisons:

| Compound Name | Structural Relation | Primary Use | Unique Features |

|---|---|---|---|

| Papaverine | Benzylisoquinoline | Antispasmodic | Less potent than drotaverine; more side effects |

| Mebeverine | Benzylisoquinoline | Antispasmodic | Selective for gastrointestinal tract; fewer CNS effects |

| Otilonium bromide | Quaternary ammonium salt | Antispasmodic | More effective against gastrointestinal spasms; different mechanism of action |

| Hyoscine (Scopolamine) | Tropane alkaloid | Anticholinergic | Works on the autonomic nervous system; different side effect profile |

Drotaverine's unique mechanism as a selective phosphodiesterase-4 inhibitor distinguishes it from these compounds, particularly in its ability to avoid central nervous system penetration while effectively relaxing smooth muscles .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 72 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 70 of 72 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Hydrolases (EC3)

Phosphodiesterases [EC:3.1.4.-]

PDE4 [HSA:5141 5142 5143 5144] [KO:K13293]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Drotaverine is mainly eliminated via hepatic metabolism. About 67% of the drug is found in feces and 20% of the drug was eliminated with urine.

Following oral administration of a single 80 mg dose, the mean volume of distribution was 193 ± 48 L. Following an intravenous dose of 80 mg, the mean volume of distribution was 195 ± 48 L.

Following oral administration of a single 80 mg dose, the mean renal clearance was 0.59 ± 0.18 mL/min. Following an intravenous dose of 80 mg, the mean renal clearance was 0.73 ± 0.29 mL/min.

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

2: Narang M, Shah D, Akhtar H. Efficacy and Safety of Drotaverine Hydrochloride

3: Ivshina IB, Mukhutdinova AN, Tyumina HA, Vikhareva HV, Suzina NE, El'-Registan

4: Tomaszewski D, Bałkota M. Intramuscular Administration of Drotaverine

5: Ibrahim MI, Alzeeniny HA, Ellaithy MI, Salama AH, Abdellatif MA. Drotaverine

6: Ivshina IB, Vikhareva EV, Richkova MI, Mukhutdinova AN, Karpenko JN.

7: Dahivelkar PP, Bhoir SI, Bari SB, Surana SJ, Bhagwat AM. Simultaneous

8: Hassouna ME, Issa YM, Zayed AG. Determination of residues of acetaminophen,

9: Dash A, Maiti R, Akantappa Bandakkanavar TK, Arora P. Intramuscular

10: Demushkin VP, Zhavoronkova EV, Khaspekov LG. Effects of drotaverine

11: Jain R, Vikas, Rather JA. Voltammetric behaviour of drotaverine hydrochloride

12: Madhu C, Mahavarkar S, Bhave S. A randomised controlled study comparing

13: Shah SA, Shah DR, Chauhan RS, Jain JR. Development and validation of

14: Mahaparale S, Telekone RS, Raut RP, Damle SS, Kasture PV. Simultaneous

15: El-Gindy A, Emara S, Shaaban H. Validation and application of

16: Adel S, ElKasabgy NA. Design of innovated lipid-based floating beads loaded

17: El-Saharty YS, Metwaly FH, Refaat M, El-Khateeb SZ. Application of new

18: Romics I, Molnár DL, Timberg G, Mrklic B, Jelakovic B, Köszegi G, Blaskó G.

19: Singh KC, Jain P, Goel N, Saxena A. Drotaverine hydrochloride for

20: Sharma JB, Pundir P, Kumar A, Murthy NS. Drotaverine hydrochloride vs.